![molecular formula C16H16Br2S5 B14272526 1,1'-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene] CAS No. 138709-32-7](/img/structure/B14272526.png)
1,1'-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene] is an organic compound characterized by its complex aromatic structure. This compound features two benzene rings connected by a sulfur atom, with each ring substituted by bromine and two methylsulfanyl groups. The presence of these substituents imparts unique chemical properties, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene] typically involves multiple steps:
Formation of the Benzene Derivative: The initial step involves the bromination of benzene to introduce bromine atoms at the desired positions. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe).
Introduction of Methylsulfanyl Groups: The next step is the introduction of methylsulfanyl groups. This can be done through a nucleophilic substitution reaction where a methylsulfanyl group replaces a suitable leaving group on the benzene ring.
Coupling Reaction: Finally, the two benzene rings are coupled via a sulfur atom. This can be achieved using a thiol or disulfide compound under appropriate conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atoms, potentially replacing them with hydrogen atoms or other substituents.
Substitution: The bromine atoms can be substituted by various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium thiolate (NaSR) or primary amines (RNH₂) in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
1,1’-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene] finds applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology: Potential use in studying enzyme interactions due to its unique substituents.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components, due to its stable aromatic structure.
作用機序
The compound’s effects are primarily due to its ability to interact with various molecular targets. The bromine and methylsulfanyl groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to biological effects. The sulfur atom connecting the benzene rings can also play a role in stabilizing the compound and facilitating its interactions with other molecules.
類似化合物との比較
1,1’-Sulfanediylbis[2-chloro-4,5-bis(methylsulfanyl)benzene]: Similar structure but with chlorine instead of bromine.
1,1’-Sulfanediylbis[2-bromo-4,5-dimethylbenzene]: Lacks the methylsulfanyl groups, affecting its reactivity and applications.
1,1’-Sulfanediylbis[2-bromo-4,5-bis(ethylsulfanyl)benzene]: Contains ethylsulfanyl groups instead of methylsulfanyl, altering its physical and chemical properties.
Uniqueness: 1,1’-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene] is unique due to the specific combination of bromine and methylsulfanyl groups, which confer distinct reactivity and potential applications. The presence of these groups can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various research and industrial purposes.
特性
CAS番号 |
138709-32-7 |
|---|---|
分子式 |
C16H16Br2S5 |
分子量 |
528.4 g/mol |
IUPAC名 |
1-bromo-2-[2-bromo-4,5-bis(methylsulfanyl)phenyl]sulfanyl-4,5-bis(methylsulfanyl)benzene |
InChI |
InChI=1S/C16H16Br2S5/c1-19-13-5-9(17)11(7-15(13)21-3)23-12-8-16(22-4)14(20-2)6-10(12)18/h5-8H,1-4H3 |
InChIキー |
MYHKAIJSVPIFHN-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=C(C=C1SC)Br)SC2=C(C=C(C(=C2)SC)SC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


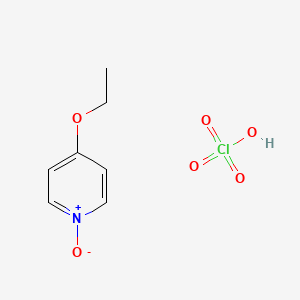
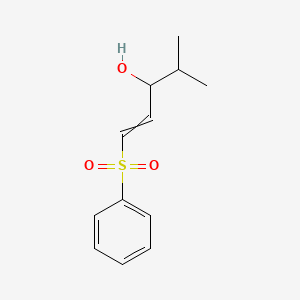
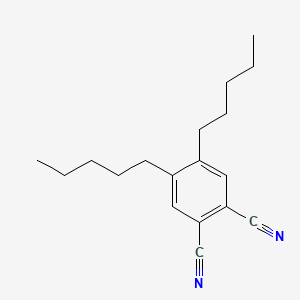
![2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14272476.png)
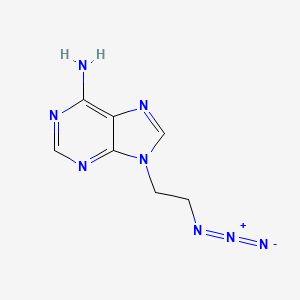

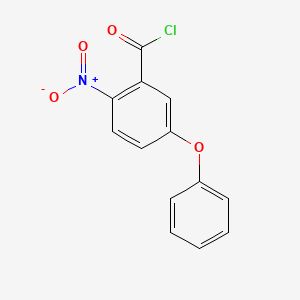
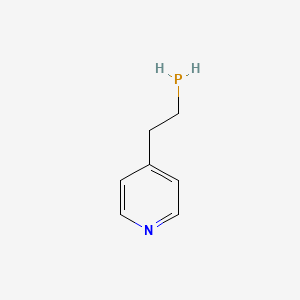
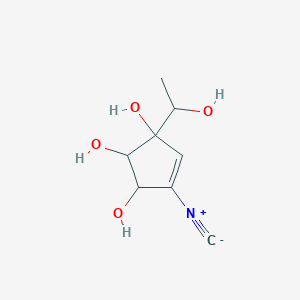
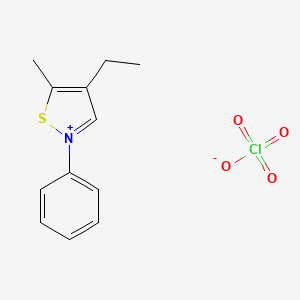


![1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14272534.png)

